Bis(4-tert-butylcyclohexyl) diperoxycarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

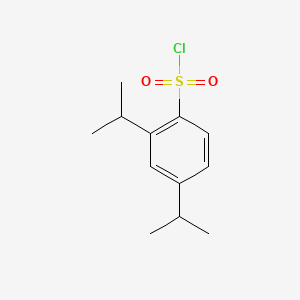

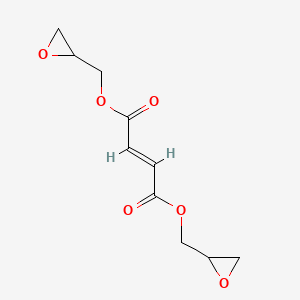

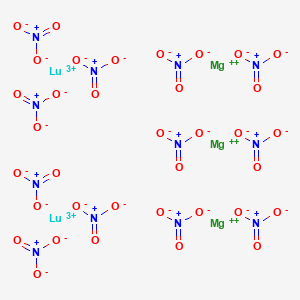

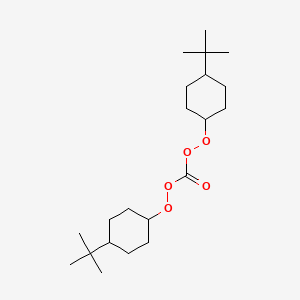

Bis(4-tert-butylcyclohexyl) diperoxycarbonate is an organic peroxide compound with the molecular formula C21H38O5. It is known for its high reactivity and is commonly used as an initiator in polymerization reactions, particularly in the curing of unsaturated polyester resins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with peroxycarbonic acid. The reaction typically involves the use of a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the stability of the peroxide[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 4-tert-butylcyclohexanol to a solution of peroxycarbonic acid. The reaction mixture is then cooled and purified to obtain the desired product. The process requires careful handling due to the highly reactive nature of the compound[2][2].

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .

Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled temperature conditions, typically around 50°C. The presence of stabilizers and inhibitors can help control the rate of decomposition and ensure the desired reaction outcomes .

Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. This makes the compound valuable in the production of various polymeric materials .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, bis(4-tert-butylcyclohexyl) diperoxycarbonate is used as an initiator in the polymerization of acrylic esters and other monomers. Its ability to generate free radicals makes it a crucial component in the synthesis of various polymers .

Biology and Medicine: For example, it can be used in the preparation of polymerizable yellow azo dyes applied in artificial intraocular lenses .

Industry: In the industrial sector, this compound is widely used in the curing of unsaturated polyester resins. It is also employed as a catalyst in various chemical processes, contributing to the production of high-performance materials .

Mecanismo De Acción

The mechanism of action of bis(4-tert-butylcyclohexyl) diperoxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s high reactivity and ability to generate free radicals make it an effective initiator in various chemical processes .

Comparación Con Compuestos Similares

Similar Compounds:

- Di(4-tert-butylcyclohexyl) peroxydicarbonate

- Di-tert-butyl dicyclohexyl peroxydicarbonate

- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Uniqueness: Bis(4-tert-butylcyclohexyl) diperoxycarbonate stands out due to its high reactivity and stability under controlled conditions. Its ability to generate free radicals efficiently makes it a preferred choice for initiating polymerization reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Propiedades

Número CAS |

71331-99-2 |

|---|---|

Fórmula molecular |

C21H38O5 |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

bis[(4-tert-butylcyclohexyl)oxy] carbonate |

InChI |

InChI=1S/C21H38O5/c1-20(2,3)15-7-11-17(12-8-15)23-25-19(22)26-24-18-13-9-16(10-14-18)21(4,5)6/h15-18H,7-14H2,1-6H3 |

Clave InChI |

CQSONBSYXPPHEC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1CCC(CC1)OOC(=O)OOC2CCC(CC2)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.